1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,7-diazaspiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-10-14(6-8-15-9-7-14)16(13)11-12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGSMIKBNXPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Advanced Organic Synthesis and Scaffold Diversification
1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one as a Key Synthetic Building Block
The utility of this compound as a foundational element in organic synthesis is underscored by its commercial availability and the reactivity of its constituent parts. The presence of a benzyl (B1604629) protecting group on one nitrogen and a lactam functionality within the four-membered ring, coupled with a secondary amine in the six-membered ring, provides multiple sites for chemical elaboration.
Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent reactivity of the diazaspiro[3.5]nonan-2-one core makes it an attractive starting point for the synthesis of more elaborate heterocyclic structures. The lactam ring can potentially undergo ring-opening reactions, while the secondary amine in the piperidine (B6355638) ring is a nucleophilic handle for the introduction of various substituents. For instance, the synthesis of related spiroazetidin-2-ones has been achieved through Reformatsky-type reactions, where the initial adducts undergo intramolecular cyclization. researchgate.net This suggests the potential for this compound to participate in similar transformations, leading to fused or more complex heterocyclic systems. The development of novel synthetic methodologies, such as aromatization-driven acyl transfer in heteroaryl ketones, further expands the possibilities for creating N-fused heterocycles from suitable precursors. nih.gov
Construction of Diverse Spirocyclic Architectures
The spirocyclic nature of this compound is a key feature that medicinal chemists seek to exploit. The synthesis of bis(spiroazetidine-2-ones) has been reported, demonstrating that the core structure can be duplicated within a single molecule to create more complex spirocyclic architectures. researchgate.net While not starting directly from the title compound, this highlights the feasibility of building upon the spirocyclic theme. The synthesis of a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate showcases a synthetic strategy for constructing diazaspirocycles that could be adapted for the [3.5] system. nih.gov
Strategies for Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at improving the pharmacological profile of a lead compound or exploring new chemical space with similar biological activity. The rigid framework of this compound makes it an interesting candidate for such strategies.
Modulation of Molecular Shape and Spatial Disposition of Functional Groups
The defined three-dimensional arrangement of the two rings in the diazaspiro[3.5]nonane system provides a fixed orientation for substituents. By replacing a more flexible or a different rigid core in a known bioactive molecule with the diazaspiro[3.5]nonan-2-one scaffold, chemists can systematically alter the molecule's shape and the spatial relationship between key functional groups. This can lead to improved binding affinity for a biological target or a change in the mode of action. The development of functionalized derivatives of related 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which have been used as piperidine bioisosteres, illustrates this principle. univ.kiev.ua
Design of Rigid Frameworks for Functional Group Attachment
The rigidity of the diazaspiro[3.5]nonan-2-one scaffold is advantageous for presenting appended functional groups in well-defined vectors. This is crucial for optimizing interactions with biological targets. The secondary amine of the piperidine ring serves as a convenient attachment point for various side chains, allowing for the exploration of structure-activity relationships (SAR). The benzyl group on the other nitrogen can be removed and replaced with other substituents to further probe the chemical space around the core.
Development of Novel Chemical Entities based on the Diazaspiro[3.5]nonan-2-one Core
The unique structural features of the 1,7-diazaspiro[3.5]nonan-2-one scaffold have been leveraged in the discovery of new potential therapeutic agents. The core structure can be found in molecules designed to interact with challenging biological targets.
A prominent example is the development of covalent inhibitors of KRAS G12C, a mutated protein implicated in several cancers. nih.gov In this context, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a key component that binds to the switch-II pocket of the protein. nih.gov Further optimization of a lead compound led to the identification of a potent and metabolically stable derivative with in vivo antitumor effects. nih.gov
In another application, new benzothiazinone derivatives incorporating a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been designed and synthesized as potent antitubercular agents. nih.gov These compounds have demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov
The following table provides examples of novel chemical entities based on the diazaspiro[3.5]nonan-2-one core and their reported biological activities.
| Compound Name | Target/Activity | Reference |
| 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one | Covalent inhibitor of KRAS G12C | nih.gov |
| Benzothiazinone derivative with 2-benzyl-2,7-diazaspiro[3.5]nonane | Antitubercular agent | nih.gov |
The Chemical Compound “this compound”: A Focus on Synthetic and Material Applications
The spirocyclic scaffold, a unique three-dimensional structural motif, has garnered significant attention in medicinal chemistry and materials science due to its conformational rigidity and novel chemical space. Among the diverse array of spiro-compounds, "this compound" emerges as a compound of interest, featuring a β-lactam ring fused to a piperidine moiety in a spirocyclic arrangement. This article delves into the applications of this specific chemical entity in advanced organic synthesis, scaffold diversification, and its potential in the realm of materials science and supramolecular chemistry.
Exploration of Applications in Materials Science and Supramolecular Chemistry
While the primary focus of research on spiro-β-lactams has been in the pharmaceutical arena, their unique structural and electronic properties suggest potential applications in materials science and supramolecular chemistry. However, it is important to note that specific research on 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one in these fields is currently limited. The following discussion is based on the potential inferred from its chemical structure and the known properties of related compounds.
The presence of both hydrogen bond donors (the N-H group of the lactam) and acceptors (the carbonyl oxygen and the piperidine (B6355638) nitrogen) in the debenzylated form of the molecule could facilitate the formation of ordered supramolecular assemblies. The benzyl (B1604629) group in the parent compound can participate in π-π stacking interactions, which could also be exploited in the design of self-assembling systems.
The rigid spirocyclic core can act as a unique building block for the construction of novel polymers. If appropriately functionalized, for instance, by introducing polymerizable groups, this compound could be incorporated into polymer backbones, potentially imparting interesting thermal or mechanical properties. The β-lactam ring, being a strained four-membered ring, could also be a candidate for ring-opening polymerization, leading to the formation of polyamides with a unique repeating unit.
The potential for this compound to be used in the creation of functional materials is an area ripe for exploration. For example, the incorporation of such spirocyclic units into the structure of organic light-emitting diodes (OLEDs) or as components of molecular sensors could be investigated.
Chemical Reactivity and Transformation Pathways of 1 Benzyl 1,7 Diazaspiro 3.5 Nonan 2 One
Fundamental Reaction Profiles of the Spiro[3.5]nonan-2-one Core
The reactivity of the 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one core is largely dictated by the four-membered β-lactam ring. Due to significant ring strain, β-lactams are more susceptible to nucleophilic attack and hydrolysis compared to their acyclic amide counterparts or larger lactam rings. wikipedia.org This inherent reactivity is a cornerstone of the chemical behavior of this class of compounds.
Oxidation Reactions
The oxidation of the spiro[3.5]nonan-2-one core can proceed at several positions. While specific studies on this compound are limited, general principles of β-lactam chemistry suggest that the nitrogen atom of the lactam can be a site for oxidation. However, the presence of the benzyl (B1604629) group often directs oxidation to the benzylic position (see Section 3.2).
Anodic oxidation of N-benzyl β-lactams has been shown to result in debenzylation, proceeding through oxidation at the benzylic position rather than the lactam ring itself. documentsdelivered.comdocumentsdelivered.com This suggests that the spiro[3.5]nonan-2-one core is relatively stable under these specific oxidative conditions.
Reduction Reactions
The carbonyl group of the β-lactam in this compound is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactam to the corresponding cyclic amine. The reduction of N-alkyl lactams to their corresponding amines using reagents like lithium aminoborohydrides has also been reported. acs.org
It is important to note that the conditions required for lactam reduction can sometimes lead to the cleavage of the benzyl group, depending on the specific reagents and reaction conditions employed.
Nucleophilic Substitution Reactions
The C4 position of the β-lactam ring is a key site for nucleophilic substitution, a reaction of significant importance in the synthesis of diverse β-lactam derivatives. While the parent this compound does not possess a leaving group at this position, derivatives with appropriate functionalities at C4 would be expected to undergo substitution. For instance, the synthesis of β-lactams with substituents like chloro, azido, or amino groups at the 3-position, which can then undergo nucleophilic displacement, has been documented. rsc.org
The stereochemistry at C4 plays a crucial role in the biological activity of some β-lactams, although in certain C4-phenylthio β-lactams, a strict stereochemistry was not found to be essential for antimicrobial activity. researchgate.net
Electrophilic Addition Reactions
Electrophilic addition to the β-lactam ring system is less common than nucleophilic attack at the carbonyl group. However, functionalization at the C3 position can be achieved through reactions involving electrophiles. For example, the diastereoselective functionalization of electrophilic 3-exomethylene β-lactams via a photoinduced Giese-type reaction has been reported, leading to alkylated C3 N-phenyl β-lactams. acs.org The synthesis of β-lactams can also proceed through the [2+2] cycloaddition of a ketene (B1206846) and an imine, where the imine component is made highly electrophilic. nih.gov
Reactivity of the Benzyl Substituent and Aromatic Transformations
The N-benzyl group in this compound significantly influences the molecule's reactivity and serves as a handle for various chemical transformations. The benzyl group is a common protecting group in organic synthesis due to its general stability towards both acidic and basic conditions. chem-station.comwikipedia.org
Deprotection, or the removal of the benzyl group, is a key reaction. This is often achieved under reductive conditions, such as catalytic hydrogenation (e.g., H₂-Pd/C), which cleaves the N-C bond to yield the debenzylated spirocycle and toluene. organic-chemistry.org Oxidative methods can also be employed for debenzylation. For example, anodic oxidation has been used for the debenzylation of N-benzyl β-lactams. documentsdelivered.comdocumentsdelivered.com Cerium ammonium (B1175870) nitrate (B79036) (CAN) is another reagent capable of removing N-benzyl groups. researchgate.net
The aromatic ring of the benzyl group itself can undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid cleavage of the benzyl group or reaction at the lactam core. The presence of substituents on the aromatic ring can influence the reactivity of the benzyl group. For instance, N-p-methoxybenzyl groups are more readily cleaved under oxidative conditions. rsc.org
Hydrolytic Stability and Ring-Opening Reactions of the Lactam
The hydrolytic stability of the β-lactam ring is a critical aspect of its chemistry. The four-membered ring is strained and thus more susceptible to hydrolysis than larger lactams or acyclic amides. wikipedia.org This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the amide bond and the formation of a β-amino acid derivative. khanacademy.orgmdpi.comresearchgate.net
The rate of hydrolysis is influenced by several factors. Electron-withdrawing groups on the nitrogen atom can accelerate hydrolysis, while electron-donating groups can retard it. utrgv.edu Studies have shown that N-benzyl β-lactams undergo faster hydrolysis compared to N-phenyl β-lactams. utrgv.edu The products of hydrolysis can vary depending on the pH; for example, acidic conditions might yield the hydrated lactam, while alkaline conditions lead to the formation of open-ring stereoisomers. orientjchem.org
The cleavage of the β-lactam ring is the mechanism by which β-lactamase enzymes confer bacterial resistance to β-lactam antibiotics. nih.gov These enzymes catalyze the hydrolysis of the amide bond, rendering the antibiotic inactive. nih.gov
Below is a table summarizing the general reactivity of the core structures discussed:
| Reaction Type | Reagent/Condition | Product Type | Reference(s) |
| Oxidation | Anodic Oxidation | Debenzylated β-lactam | documentsdelivered.com, documentsdelivered.com |
| Cr(VI) reagents, Cerium ammonium nitrate (CAN) | Oxidized/debenzylated products | researchgate.net | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Cyclic amine | acs.org |
| Nucleophilic Substitution | Nucleophiles (on C4-functionalized derivatives) | Substituted β-lactam | rsc.org |
| Electrophilic Addition | Photoinduced Giese-type reaction (on 3-exomethylene derivatives) | C3-alkylated β-lactam | acs.org |
| Debenzylation (Reductive) | H₂-Pd/C | Debenzylated spirocycle | organic-chemistry.org |
| Hydrolysis | Acidic or basic conditions | β-amino acid derivative (ring-opened) | utrgv.edu, wikipedia.org, orientjchem.org |
Mechanistic Insights into Chemical Transformations
While specific mechanistic studies for this compound are not documented in the provided search results, general principles of β-lactam and amine chemistry allow for postulation of likely transformation mechanisms.
The transformation of this compound would likely proceed through several key types of intermediates, depending on the reaction conditions.
Under Nucleophilic Attack:
A primary reaction pathway for the β-lactam ring is nucleophilic acyl substitution. nih.gov The attack of a nucleophile on the carbonyl carbon of the β-lactam would lead to a tetrahedral intermediate . This intermediate is characterized by an sp³-hybridized carbonyl carbon and a negative charge on the oxygen atom. The stability of this intermediate is crucial for the subsequent cleavage of the C-N bond within the β-lactam ring. nih.gov The nature of the nucleophile (e.g., hydroxide, alkoxide, or an amine) will dictate the final product of the ring-opening reaction.
| Intermediate Type | Description | Potential Subsequent Reactions |
| Tetrahedral Intermediate | Formed by the attack of a nucleophile on the β-lactam carbonyl carbon. | Ring-opening via cleavage of the C-N bond. |
| Acyl-Enzyme Intermediate | In biological systems or with enzymatic catalysts, a covalent bond may form between the β-lactam and a serine residue in the enzyme's active site. nih.gov | Hydrolysis to release the ring-opened product and regenerate the enzyme. |
| Carbocation Intermediate | Under strongly acidic conditions, protonation of the piperidine (B6355638) nitrogen or the lactam carbonyl could facilitate ring-opening or rearrangements, potentially involving carbocationic species. | Rearrangement, elimination, or trapping by a nucleophile. |
Table 1: Potential Reaction Intermediates in the Transformation of this compound
Transformations Involving the Benzyl Group:
The N-benzyl group can also participate in reactions. For instance, catalytic hydrogenation would be expected to cleave the benzyl group, leading to a secondary amine. This reaction would proceed through intermediates adsorbed onto the catalyst surface.
The stereochemistry of reactions involving this compound is of significant interest due to the presence of a spirocyclic center. However, without specific experimental data, the elucidation of stereochemical outcomes remains theoretical.
Reactions at the Spirocyclic Center:
Reactions that proceed through a planar intermediate, such as an enolate formed by deprotonation alpha to the carbonyl group, could lead to a mixture of diastereomers if a new stereocenter is created. The facial selectivity of the subsequent reaction would be influenced by the steric hindrance imposed by the piperidine ring and the N-benzyl group.
Stereoselective Ring-Opening:
The nucleophilic ring-opening of the β-lactam can also have stereochemical implications. The approach of the nucleophile could be directed by the existing stereochemistry of the molecule. For a reaction to be stereoselective, one stereoisomer must be formed preferentially over another. masterorganicchemistry.com In the case of this compound, the stereochemical outcome of ring-opening would depend on whether the reaction proceeds with retention or inversion of configuration at the carbon atom undergoing substitution, which is influenced by the reaction mechanism (e.g., Sₙ2-type attack).
| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |
| Nucleophilic Ring-Opening | Potentially stereoselective, depending on the nucleophile and reaction conditions. | Steric hindrance from the piperidine and N-benzyl groups, nature of the solvent. |
| Enolate Formation and Reaction | Could lead to diastereomeric products if a new stereocenter is formed. | The direction of protonation or electrophilic attack on the enolate intermediate. |
| Catalytic Hydrogenation | Removal of the benzyl group would likely preserve the stereochemistry at the spiro center. | Choice of catalyst and reaction conditions. |
Table 2: Postulated Stereochemical Outcomes for Reactions of this compound
Further experimental and computational studies are necessary to provide concrete evidence for the reaction intermediates and to fully elucidate the stereochemical outcomes of the transformations of this compound.
Structural Elucidation and Conformational Analysis of 1 Benzyl 1,7 Diazaspiro 3.5 Nonan 2 One
X-ray Crystallography for Solid-State Structural Determination:The definitive three-dimensional structure of this compound in the solid state remains unconfirmed by this technique.
While information exists for related compounds, such as the parent scaffold 1,7-diazaspiro[3.5]nonan-2-one and other substituted diazaspiro systems, these data cannot be directly extrapolated to the N-benzylated derivative . The presence of the benzyl (B1604629) group at the 1-position significantly influences the electronic environment and steric interactions, meaning its spectroscopic and crystallographic properties would be unique.
The absence of this information in the public domain suggests that either the compound has not been synthesized and characterized, or the data remains in proprietary databases or has not yet been published. Therefore, a detailed article on the structural elucidation and conformational analysis of this compound, complete with the requested data tables and research findings, cannot be generated at this time.
Intermolecular Interactions and Crystal Packing
The crystal packing of spirocyclic molecules is governed by a combination of factors including molecular shape, steric hindrance, and specific intermolecular interactions such as hydrogen bonding. In the case of this compound, the presence of a lactam moiety and a secondary amine introduces the potential for significant hydrogen bonding.
The amide N-H group and the carbonyl oxygen of the β-lactam ring are prime candidates for forming intermolecular hydrogen bonds. These interactions can lead to the formation of well-ordered supramolecular structures, such as one-dimensional chains or two-dimensional networks in the solid state. For instance, studies on N-3,5-dinitrobenzoyl-L-leucine, which also contains an amide group, have shown the formation of one-dimensional chains through N-H···O=C interactions with N···O distances of approximately 2.967 Å and 3.019 Å. nih.gov Similar interactions are anticipated to play a crucial role in the crystal lattice of this compound.
Table 1: Representative Intermolecular Hydrogen Bond Distances in Related Amide-Containing Compounds
| Interacting Atoms | Compound Type | N···O Distance (Å) | Reference |
| N-H···O=C | N-3,5-dinitrobenzoyl-L-leucine | 2.967, 3.019 | nih.gov |
| N-H···O=C | General Amides | ~2.9 - 3.1 | Inferred |
This table provides representative data from a related molecule to illustrate typical hydrogen bond lengths.
Conformational Landscape and Dynamics
The conformational behavior of this compound is expected to be complex, influenced by the inherent strain of the spirocyclic system, the nature of the fused rings, and the surrounding environment.
The spirocyclic nature of this compound, which features a four-membered azetidine (B1206935) ring fused to a six-membered piperidine ring, imposes significant conformational restrictions. The stability of spiro compounds is often challenged by the strain at the spiro atom. rsc.org The fusion of rings of different sizes, a cyclobutane (B1203170) and a cyclohexane (B81311) derivative in this case, will lead to a unique three-dimensional geometry. The four-membered β-lactam ring is inherently strained and will adopt a relatively planar conformation. The six-membered piperidine ring, however, is more flexible and can adopt various conformations, such as chair, boat, or twist-boat, to minimize steric interactions. The specific conformation adopted will be a balance between minimizing the strain in both rings.
The conformational landscape of diazaspiro compounds can be explored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govscielo.br For similar spiro β-lactams, NMR studies have been instrumental in identifying the preferred conformations in solution. acs.org These studies often reveal the presence of specific folded structures, such as β-turns, which are stabilized by intramolecular hydrogen bonds. acs.orgacs.org
In this compound, the flexibility will largely reside in the piperidine ring and the orientation of the benzyl substituent. The piperidine ring is expected to be in a distorted chair conformation to accommodate the spiro fusion. The benzyl group can rotate around the N-C bond, and its preferred orientation will be influenced by steric hindrance from the rest of the molecule. Computational studies on related N-benzyl amides have shown the existence of multiple stable rotamers. scielo.br
Table 2: Factors Influencing the Conformation of Spirocyclic Lactams
| Factor | Influence | Example from Related Compounds | Reference |
| Ring Strain | Dictates the geometry of the fused rings. | Inherent strain in the β-lactam ring. | rsc.org |
| Intramolecular H-bonds | Can stabilize specific folded conformations. | β-turn mimetics in spiro β-lactams. | acs.orgacs.org |
| Steric Hindrance | Affects the orientation of substituents. | Bulky substituents can restrict rotation. | scielo.br |
| Spiro Fusion | Imposes geometric constraints on both rings. | Distortion of the piperidine ring chair. | Inferred |
This table summarizes the key factors and provides examples from related systems.
The conformation of flexible molecules can be significantly influenced by the polarity of the solvent. While specific studies on the solvent-dependent conformational equilibria of this compound are not available, general principles from related systems can be applied. For instance, in polar solvents, conformations with a larger dipole moment will be favored, while in nonpolar solvents, intramolecular hydrogen bonding may play a more dominant role in stabilizing a particular conformation.
In spiro β-lactams designed as β-turn mimetics, the stability of the intramolecularly hydrogen-bonded conformation was found to be very high. acs.org However, for other systems, an equilibrium between different conformers can exist and the position of this equilibrium can be shifted by changing the solvent. For example, the spiro β-lactam 12 was found to exist as an equilibrium mixture of rotamers in both deuteriochloroform and DMSO. acs.org This suggests that the conformational landscape of this compound is also likely to be sensitive to the solvent environment, with different conformers being populated to varying extents depending on the solvent's properties.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 1,7 Diazaspiro 3.5 Nonan 2 One
Quantum Chemical Calculations for Electronic Structure and Energetics
No published studies were found that have utilized Density Functional Theory (DFT) to optimize the geometry or calculate the electronic properties (such as HOMO/LUMO energies, molecular electrostatic potential, or charge distribution) of 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one.
There is no available literature detailing the conformational landscape or the energy barriers associated with the rotation of the benzyl (B1604629) group or other flexible bonds in this compound.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
No research articles describing the use of molecular dynamics (MD) simulations to study the conformational sampling, flexibility, or dynamic behavior of this compound in any environment were identified.
Theoretical Studies on Reaction Mechanisms and Transition States
A search for theoretical investigations into the potential reaction mechanisms, reactivity, or transition state structures involving this compound yielded no results.
Structure-Affinity Relationship (SAR) and Binding Mode Analysis via Computational Methods
There are no published molecular docking studies that predict or analyze the binding mode of this compound with any specific biological target. Consequently, no data on its ligand-target interactions, binding affinities, or structure-affinity relationships derived from computational methods are available.
Pharmacophore Modeling and Virtual Screening Applications
The unique structural architecture of this compound makes it an intriguing scaffold for computational chemistry studies, particularly in the realms of pharmacophore modeling and virtual screening. These in silico techniques are pivotal in modern drug discovery for identifying novel bioactive molecules and optimizing lead compounds. mdpi.comnih.gov While specific, published pharmacophore models for this compound are not extensively documented, its chemical features provide a solid foundation for its application in these computational methods.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For a molecule like this compound, several key pharmacophoric features can be hypothesized, making it a candidate for targeting various receptors. These features include a hydrogen bond acceptor (the carbonyl group of the lactam), a hydrogen bond donor (the secondary amine in the piperidine (B6355638) ring), a hydrophobic/aromatic feature (the benzyl group), and the spirocyclic core itself, which imparts a rigid conformational constraint.
Research into related diazaspiro compounds has highlighted their potential as bioisosteres for existing pharmacophores, such as the piperazine (B1678402) moiety. mdpi.com For instance, studies on diazaspiroalkanes as ligands for the sigma-2 receptor (σ2R) have provided insights into the key molecular interactions necessary for binding. mdpi.com Computational analyses of σ2R ligands have revealed the importance of hydrogen bond interactions with specific amino acid residues, like ASP29, and π-stacking interactions with residues such as TYR150. mdpi.com The structural elements of this compound align well with these requirements, suggesting its potential as a scaffold for developing novel σ2R ligands.
A hypothetical pharmacophore model for a σ2R ligand based on a diazaspiro scaffold could include the features outlined in the table below.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with σ2R |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the 2-one | Interaction with hydrogen bond donor residues |
| Hydrogen Bond Donor | Secondary amine at position 7 | Interaction with hydrogen bond acceptor residues (e.g., ASP29) |
| Aromatic/Hydrophobic Group | Benzyl group at position 1 | π-stacking interaction with aromatic residues (e.g., TYR150) |
| 3D Constrained Scaffold | Diazaspiro[3.5]nonane core | Orients the other features in a favorable conformation for binding |
Once a pharmacophore model is established, it can be employed in virtual screening campaigns to search large chemical databases for novel compounds that match the defined pharmacophoric features. nih.gov This process allows for the rapid and cost-effective identification of potential hit compounds for further experimental validation. mdpi.com The rigidity of the spirocyclic core in this compound is particularly advantageous in this context, as it reduces the conformational flexibility of the molecule, leading to more precise and reliable pharmacophore models.
The general workflow for a virtual screening campaign utilizing a pharmacophore model derived from a scaffold like this compound is outlined below.
| Step | Description | Objective |
| 1. Target Identification | Selection of a biological target of interest (e.g., σ2R). | To define the scope of the drug discovery effort. |
| 2. Pharmacophore Model Generation | Identification of key chemical features based on known active ligands or the receptor's binding site. | To create a 3D query for database searching. |
| 3. Database Preparation | Curation and preparation of a large library of chemical compounds for screening. | To ensure the quality and diversity of the molecules being screened. |
| 4. Virtual Screening | Searching the chemical database using the pharmacophore model to identify molecules with matching features. | To filter a large library down to a manageable number of potential hits. |
| 5. Hit Filtering and Selection | Further filtering of hits based on drug-like properties (e.g., ADMET) and visual inspection. | To prioritize the most promising candidates for experimental testing. |
| 6. Experimental Validation | In vitro and/or in vivo testing of the selected hit compounds to confirm their biological activity. | To validate the results of the virtual screening and identify true active compounds. |
Future Directions and Emerging Research Avenues for 1 Benzyl 1,7 Diazaspiro 3.5 Nonan 2 One
Development of Novel and More Efficient Synthetic Pathways
While specific, high-yield synthetic routes for 1-benzyl-1,7-diazaspiro[3.5]nonan-2-one are not extensively documented in current literature, future research will likely focus on developing more efficient and scalable methods. Drawing inspiration from the synthesis of related diazaspirocycles, several promising avenues emerge.
One potential strategy involves a multi-step sequence beginning with readily available starting materials. A patented method for a similar compound, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, utilizes a reaction between two precursor compounds to form an intermediate, which then undergoes epoxidation and a subsequent ring-enlargement to yield the final spirocyclic core. google.com This approach boasts a high total yield and is suitable for large-scale preparation. google.com
Future efforts could also adapt condensation reactions, which have proven effective for creating fused diazepine (B8756704) systems. nih.gov For instance, the reaction of aminopyrazoles with diarylideneketones in the presence of an acid catalyst provides a convenient route to pyrazolo univ.kiev.uanih.govdiazepines. nih.gov Adapting such a strategy could provide a modular and convergent approach to the this compound scaffold. The development of synthetic pathways that allow for multigram-scale production with good yields will be crucial for enabling broader application in drug design and discovery. univ.kiev.uauniv.kiev.ua
In-Depth Mechanistic Understanding of Complex Transformations
A deeper mechanistic understanding of the key chemical transformations involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes. Future research should investigate the intricate steps of the synthetic sequences used to build the diazaspiro[3.5]nonane framework.
For pathways involving ring-enlargement reactions, as seen in analogous syntheses, detailed mechanistic studies could elucidate the intermediates and transition states, allowing for greater control over the reaction and potentially minimizing side products. google.com Similarly, for multi-component reactions that construct the heterocyclic core, understanding the sequence of bond formations is critical. For example, in the synthesis of related pyrazolo[3,4-b] univ.kiev.uanih.govdiazepines, the initial condensation and subsequent cyclization steps follow a specific mechanistic pathway that dictates the final structure. nih.gov
Investigating the reactivity of the spirocyclic core itself is another vital area. The β-lactam ring, for example, is known for its susceptibility to ring-opening reactions, and understanding the kinetics and thermodynamics of this process under various conditions will be key to its use as a stable scaffold or as a reactive handle for further functionalization.
Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. iscientific.orgresearchgate.net These technologies offer powerful tools for designing novel spirocycles like this compound and for planning their synthesis more efficiently.
Computer-Aided Synthesis Planning (CASP) powered by AI can predict viable synthetic routes by analyzing vast databases of chemical reactions. iscientific.org Both rule-based expert systems and ML models have shown success in devising synthetic pathways that are validated in the laboratory. nih.gov For a target molecule like this compound, AI algorithms could propose multiple synthetic strategies, potentially uncovering more efficient or novel routes than those conceived by human chemists alone. nih.gov
Below is a table summarizing potential AI and ML applications in the context of spirocycle synthesis.
| AI/ML Application | Description | Potential Impact on this compound |
| Retrosynthetic Analysis | AI algorithms analyze a target molecule and propose a step-by-step synthetic pathway back to simple starting materials. nih.goviscientific.org | Rapidly generate and evaluate multiple potential synthetic routes, improving efficiency and innovation. |
| Reaction Outcome Prediction | ML models are trained on vast reaction datasets to predict the products, yields, and optimal conditions for a given set of reactants. researchgate.net | Reduce experimental trial-and-error, accelerate the optimization of synthetic steps, and increase overall yield. |
| De Novo Drug Design | Generative AI models design novel molecules with desired physicochemical and biological properties. | Design new analogues of the spirocycle core with enhanced potency, selectivity, or improved pharmacokinetic profiles. |
| High-Throughput Experimentation (HTE) Analysis | AI interprets massive datasets from HTE to uncover hidden relationships between reaction components and outcomes. pharmaphorum.com | Accelerate the discovery of new derivatization reactions and identify the most effective functional groups to add to the spirocycle scaffold. |
Exploration of Unconventional Catalytic Systems for Derivatization
Moving beyond traditional synthetic methods, the exploration of unconventional catalytic systems offers exciting possibilities for the derivatization of the this compound core. These advanced catalytic approaches can provide access to new chemical space and enable transformations that are difficult to achieve with conventional reagents.
Photoredox catalysis , which uses light to initiate chemical reactions, has emerged as a powerful tool for forging new bonds under mild conditions. This technique could be employed for C-H functionalization of the piperidine (B6355638) or benzyl (B1604629) moieties of the molecule, allowing for the late-stage introduction of various functional groups. The application of a photoredox toolkit has already been shown to be versatile in the synthesis of bicyclic amides and anilines from enecarbamates. whiterose.ac.uk
Enzymatic catalysis offers another avenue, providing unparalleled selectivity and operating under environmentally benign conditions. Enzymes could be used for stereoselective modifications of the spirocycle, which is particularly important for developing drug candidates where a single enantiomer is active.
Novel organocatalysis , using small organic molecules as catalysts, continues to expand the toolkit of synthetic chemists. Chiral organocatalysts could be developed to control the stereochemistry of reactions that add functionality to the this compound scaffold, ensuring the production of enantiomerically pure derivatives.
Expanding the Chemical Space and Functional Diversity of this compound Analogues
The true potential of this compound lies in its role as a core scaffold for creating a diverse library of analogues. Expanding the chemical space around this spirocycle is a key future direction, with the goal of fine-tuning its properties for various applications, particularly in drug discovery. mdpi.comresearchgate.net
The strategy of "bioisosteric replacement" is highly relevant, where parts of a molecule are replaced with structurally different but functionally similar groups to improve pharmacological properties. univ.kiev.ua Research on related spirocycles like 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane has demonstrated that functionalized derivatives can be readily synthesized in multigram quantities with good yields. univ.kiev.uaresearchgate.net These derivatives incorporate a variety of functional groups, enabling their versatile use in building more complex bioactive compounds. univ.kiev.ua
Future work on this compound should focus on systematically modifying different positions of the molecule:
N1-Position: Replacing the phenyl group on the β-lactam nitrogen with other aryl, heteroaryl, or alkyl groups to probe structure-activity relationships.
N7-Position: Modifying or replacing the benzyl group on the piperidine nitrogen to alter solubility, cell permeability, and target engagement.
Piperidine Ring: Introducing substituents onto the piperidine ring to modulate lipophilicity and create new vectors for interacting with biological targets.
The table below, inspired by derivatization studies on analogous spirocycles, illustrates how functional diversity could be achieved. univ.kiev.uaresearchgate.net
| Parent Scaffold | Reagents/Conditions | Functionalized Product | Yield (%) |
| tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Dess-Martin periodinane | tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate | 84.3 |
| tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | Dess-Martin periodinane | tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 91.1 |
| tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate | Bestmann-Ohira reagent, K₂CO₃ | tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate | 76.0 |
| tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | Bestmann-Ohira reagent, K₂CO₃ | tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 64.0 |
By systematically applying these derivatization strategies, researchers can generate a rich library of this compound analogues, paving the way for the discovery of new therapeutic agents and advanced materials.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one?
The synthesis typically involves spirocyclic ring formation and benzyl group introduction. Key steps include:
- Nucleophilic substitution : Reacting benzylamine with a spirocyclic precursor (e.g., 2,7-diazaspiro[3.5]nonane) under basic conditions to introduce the benzyl group .
- Carboxylation : Using benzyl chloroformate or di-tert-butyl dicarbonate to protect amines, followed by deprotection to yield the final compound .
- Optimization : Industrial-scale synthesis employs crystallization or chromatography for purification, ensuring >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify spirocyclic geometry and substituent positions. For example, carbonyl (C=O) peaks near 170 ppm in ¹³C NMR confirm the lactam structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 216.32 g/mol for related analogs) .
- X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry in crystalline forms .
Advanced Research Questions
Q. What are the key reaction mechanisms involving this compound in synthetic chemistry?
The compound participates in:
- Oxidation/Reduction : The lactam ring undergoes oxidation to form imides or reduction to secondary amines using agents like NaBH4 or LiAlH4 .
- Substitution Reactions : The benzyl group can be replaced via catalytic hydrogenation (e.g., Pd/C, H₂) to yield deprotected diazaspiro intermediates .
- Ring-Opening : Acidic or basic conditions cleave the spirocyclic structure, generating linear intermediates for further functionalization .
Q. How does this compound interact with biological targets such as sigma receptors?
- Binding Affinity : Structural analogs (e.g., Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate) exhibit selective binding to sigma-1 (S1R) and sigma-2 (S2R) receptors, with IC₅₀ values in the micromolar range .
- Mechanistic Insights : The benzyl group and spirocyclic nitrogen atoms facilitate hydrophobic and hydrogen-bond interactions with receptor pockets, modulating neurotransmitter release or enzyme activity .
- Comparative Studies : Derivatives lacking the benzyl group show reduced affinity, highlighting its role in target engagement .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Structural Variants : Compare activity across analogs (e.g., 2-benzyl vs. 7-benzyl substitutions) to identify pharmacophore requirements .
- Assay Conditions : Standardize cell lines (e.g., HCC827 vs. A549) and receptor-binding protocols to minimize variability .
- Computational Modeling : Molecular docking or MD simulations predict binding modes and explain discrepancies in experimental IC₅₀ values .
Q. What computational methods are recommended for studying the spirocyclic conformation of this compound?
- DFT Calculations : Optimize geometry and calculate torsional strain in the spirocyclic ring (e.g., B3LYP/6-31G* level) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., benzyl, lactam) for receptor interaction using software like Schrödinger .
- ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity risks .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
